1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
Descripción
This compound features a urea core bridging a benzo[d]oxazol-2-yl-substituted piperidine and a 3-(trifluoromethyl)phenyl group. The benzo[d]oxazole moiety contributes to π-π stacking and hydrogen-bonding interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Propiedades
IUPAC Name |
1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2/c22-21(23,24)15-4-3-5-16(12-15)26-19(29)25-13-14-8-10-28(11-9-14)20-27-17-6-1-2-7-18(17)30-20/h1-7,12,14H,8-11,13H2,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJYHSZOEAELKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The structural components of this compound suggest interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The compound features several key structural motifs:
- Benzo[d]oxazole moiety : Known for its role in enhancing biological activity.
- Piperidine ring : Often associated with neuroactive properties.
- Trifluoromethyl phenyl group : This substitution can affect lipophilicity and metabolic stability.
Molecular Formula : CHFNO
Molecular Weight : Approximately 384.9 g/mol.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. The benzo[d]oxazole and piperidine rings are crucial for binding, while the trifluoromethyl group may enhance the compound's stability and bioavailability.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing benzo[d]oxazole have been linked to the inhibition of tumor growth through various mechanisms:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 1 | mTOR | EC: 25 nM | |
| 2 | PI3K | EC: >1250 nM | |
| 3 | MDA-MB-231 cells | Cytotoxicity observed |
In particular, the mTOR pathway has been highlighted as a critical target in cancer therapy, with inhibitors showing promise in preclinical studies.
Neuropharmacological Effects
The piperidine component suggests potential neuroactive effects. Compounds that share structural similarities have demonstrated neuroprotective properties, indicating that this compound may also exert protective effects against neurodegenerative diseases.
Case Studies
A study investigating compounds similar to this compound found that modifications to the piperidine structure could significantly alter biological activity. For example, a derivative with a fluorinated aromatic system exhibited enhanced potency against certain cancer cell lines due to improved receptor binding affinity.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound may undergo rapid metabolism. For instance, it showed a half-life of approximately 30 minutes following intravenous administration in animal models, indicating that modifications might be necessary to improve bioavailability for oral administration.
Comparación Con Compuestos Similares
Key Observations :
- Substituent Position: The target compound’s 3-(trifluoromethyl)phenyl group (meta position) contrasts with analogs like 11 and 11d, which have para-substituted trifluoromethyl groups.
- Heterocyclic Moieties : The benzo[d]oxazole in the target compound replaces thiazole (e.g., 11d , 11e ) or coumarin (e.g., ACPU ). Benzo[d]oxazole’s oxygen atom may strengthen hydrogen-bonding compared to thiazole’s sulfur, influencing target selectivity .
- Synthesis Efficiency : Yields for urea derivatives range from 51% (12 ) to 88.9% (11c ). The target compound’s synthesis, if similar to 11e (86.7% yield), would likely require optimized coupling conditions .
Physicochemical Properties
Comparative data for molecular weight, hydrogen-bonding capacity, and lipophilicity (XlogP):
| Compound ID | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors | XlogP |
|---|---|---|---|---|
| Target Compound | ~454.4 (est.) | 2 | 6 | ~3.5 |
| 11e | 534.1 | 3 | 8 | N/A |
| Compound | 482.5 | 2 | 7 | 3.0 |
Key Observations :
- The target compound’s estimated XlogP (~3.5) suggests moderate lipophilicity, comparable to the bicyclic analog in (XlogP = 3.0). This balance supports membrane permeability while avoiding excessive hydrophobicity .
- Reduced hydrogen-bond acceptors (6 vs. 8 in 11e ) may improve bioavailability by minimizing polar surface area .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, and what reagents are critical for coupling reactions?
- Methodological Answer : The compound can be synthesized via coupling reactions between a piperidin-4-ylmethyl intermediate and a trifluoromethylphenylurea derivative. Key reagents include carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) for activating carboxylic acid intermediates. For example, analogous compounds (e.g., 1-(1-(methanesulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea) were synthesized in DMF or CH₂Cl₂ with yields ranging from 51% to 66% . The benzoxazole moiety may require separate synthesis and subsequent conjugation to the piperidine ring.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H NMR : Use DMSO-d6 as the solvent to resolve peaks for the urea NH protons (δ ~6–8 ppm) and aromatic/heterocyclic protons (δ ~7–8.5 ppm). A 300 MHz spectrometer is typically sufficient for structural confirmation .
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS can confirm purity (>98%) and molecular weight (e.g., m/z for similar urea derivatives: 320–334 [M+H]+) .
- Elemental Analysis : Validate C, H, N, and F content to confirm stoichiometry.
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The trifluoromethylphenyl group enhances lipophilicity, requiring polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Stability tests in aqueous buffers (pH 4–9) should be conducted via HPLC to assess hydrolysis of the urea bond. For analogs, storage at –20°C in anhydrous DMSO is recommended to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodological Answer :
- Temperature : Elevated temperatures (40–60°C) may accelerate coupling but risk side reactions (e.g., urea hydrolysis).
- Catalyst Screening : Test alternative catalysts (e.g., HOBt) to reduce racemization.
- Flow Chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction parameters and scalability, as demonstrated in undergraduate lab experiments .
- Design of Experiments (DoE) : Use factorial designs to optimize molar ratios (e.g., EDCI:DMAP:substrate) and solvent systems .
Q. How should researchers address contradictory data in biological assays involving this compound?
- Methodological Answer :
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC50 values) to rule out false positives/negatives.
- Off-Target Screening : Use kinase or protease panels to assess selectivity. For example, PRMT3 inhibitors with benzothiadiazole-urea scaffolds showed varying potency depending on substituents (e.g., cyclohexyl vs. piperidinyl groups) .
- Batch Variability : Re-synthesize the compound and repeat assays to exclude impurities (e.g., unreacted intermediates).
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Substituent Variation : Modify the benzoxazole ring (e.g., halogenation) or piperidine linker (e.g., sulfonylation) to assess impact on target binding. In PRMT3 inhibitors, trans-4-aminocyclohexyl groups improved potency compared to unmodified piperidine .
- Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding affinities. Validate with mutagenesis studies.
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma, tissue homogenates)?
- Methodological Answer :
- Sample Preparation : Use protein precipitation (acetonitrile) or SPE (solid-phase extraction) to isolate the compound.
- LC-MS/MS : Employ a triple quadrupole mass spectrometer with MRM (multiple reaction monitoring) for sensitivity. For example, detect the [M+H]+ ion and a fragment ion (e.g., m/z 320 → 177) .
- Matrix Effects : Spike calibration standards into blank matrix to correct for ion suppression/enhancement.
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution. Poor absorption or rapid metabolism (e.g., CYP450-mediated) may explain reduced in vivo activity.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and uptake.
- Metabolite Identification : Use high-resolution MS (HRMS) to detect active/inactive metabolites in plasma .
Notes
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